

3-Chlorophenoxyacetyl chloride spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Chlorophenoxyacetyl chloride

Cat. No.: B048385

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Introduction

3-Chlorophenoxyacetyl chloride is a reactive chemical intermediate of significant interest in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure, comprising a chlorinated aromatic ring, an ether linkage, and a reactive acyl chloride functional group, gives rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-chlorophenoxyacetyl chloride**, framed from the perspective of a Senior Application Scientist. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **3-chlorophenoxyacetyl chloride**, both ^1H and ^{13}C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **3-chlorophenoxyacetyl chloride** is expected to show distinct signals for the aromatic protons and the methylene protons. The substitution pattern on the benzene ring will influence the chemical shifts and coupling patterns of the aromatic protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2'	~7.30	t	~8.0
H-4'	~7.15	ddd	~8.0, 2.0, 1.0
H-5'	~6.95	t	~2.0
H-6'	~6.85	ddd	~8.0, 2.0, 1.0
-OCH ₂ -	~4.90	s	N/A

Expert Interpretation:

- The methylene protons (-OCH₂-) are adjacent to an oxygen atom and the carbonyl group of the acyl chloride. This deshielding environment is expected to result in a singlet at approximately 4.90 ppm. A similar singlet for the methylene protons in phenoxyacetyl chloride appears at 4.88 ppm.[1]
- The aromatic protons will exhibit a complex splitting pattern due to their meta and ortho couplings. The proton at the 2' position (H-2'), being ortho to the chlorine atom, is expected to be the most downfield of the aromatic protons. The protons at the 4', 5', and 6' positions will have chemical shifts influenced by both the chlorine and the phenoxyacetyl group. The predicted values are based on analogous structures like 3-chlorophenylacetic acid.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O	~168
C-1'	~157
C-2'	~135
C-3'	~131
C-4'	~122
C-5'	~115
C-6'	~113
-OCH ₂ -	~65

Expert Interpretation:

- The carbonyl carbon (C=O) of the acyl chloride is expected to be the most downfield signal, typically appearing around 168 ppm.
- The carbon atoms of the aromatic ring will have their chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating ether linkage. The carbon attached to the chlorine (C-3') and the carbon attached to the oxygen (C-1') will be significantly shifted.
- The methylene carbon (-OCH₂-) will appear in the aliphatic region, with its chemical shift influenced by the adjacent oxygen atom.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Due to the reactivity of acyl chlorides, all glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
- In a dry NMR tube, dissolve approximately 10-20 mg of **3-chlorophenoxyacetyl chloride** in ~0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common

choice due to its excellent dissolving power for many organic compounds.[\[3\]](#)

- Cap the NMR tube securely to prevent the ingress of moisture, which would lead to hydrolysis of the sample.

Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Acquire a standard one-pulse ^1H spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-32.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical spectral width: 0 to 220 ppm.
 - Number of scans: 1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O (acyl chloride)	1810 - 1775	Strong
C=C (aromatic)	1600 - 1450	Medium to Strong
C-O (ether)	1250 - 1200 (asymmetric) & 1075 - 1020 (symmetric)	Strong
C-Cl (aromatic)	800 - 600	Medium to Strong
C-H (aromatic)	3100 - 3000	Medium
C-H (aliphatic)	3000 - 2850	Medium

Expert Interpretation:

- The most characteristic absorption for an acyl chloride is the strong C=O stretching vibration, which appears at a high frequency (around 1800 cm⁻¹) due to the inductive effect of the chlorine atom.[4][5][6]
- The presence of the aromatic ring will be confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region and the C-H stretching vibrations above 3000 cm⁻¹.
- The strong C-O stretching bands of the aryl ether linkage are also expected to be prominent.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

ATR is the preferred method for reactive liquids as it requires minimal sample preparation.[7][8][9]

- Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or acetone, and allow it to dry completely.
- Place a single drop of neat **3-chlorophenoxyacetyl chloride** directly onto the center of the ATR crystal.

- Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Procedure:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Acquire the sample spectrum.
 - Typical spectral range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the reactive sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

- Molecular Ion (M^+): The nominal molecular weight of **3-chlorophenoxyacetyl chloride** ($\text{C}_8\text{H}_6\text{Cl}_2\text{O}_2$) is 204 g/mol. The mass spectrum should show a molecular ion peak cluster corresponding to the different isotopes of chlorine (^{35}Cl and ^{37}Cl). The M^+ peak will be at m/z 204 (for $^{35}\text{Cl}_2$), the $\text{M}+2$ peak at m/z 206 (for one ^{35}Cl and one ^{37}Cl), and the $\text{M}+4$ peak at m/z 208 (for $^{37}\text{Cl}_2$). The relative intensities of these peaks will be approximately 9:6:1.
- Major Fragments:

m/z	Proposed Fragment	Notes
169	$[M - Cl]^+$	Loss of the chlorine atom from the acyl chloride.
141	$[M - COCl]^+$	Loss of the chloro-carbonyl radical.
127	$[ClC_6H_4O]^+$	The 3-chlorophenoxy cation.
111	$[C_6H_4Cl]^+$	The chlorophenyl cation.

Expert Interpretation:

The fragmentation of **3-chlorophenoxyacetyl chloride** is expected to be initiated by the cleavage of the weakest bonds. The C-Cl bond of the acyl chloride is prone to cleavage, as is the bond between the carbonyl carbon and the methylene group. The isotopic signature of chlorine will be a key diagnostic feature in identifying fragments containing one or two chlorine atoms.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- Sample Preparation: Prepare a dilute solution of **3-chlorophenoxyacetyl chloride** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions:
 - Injector Temperature: 250 °C.
 - Column: A standard non-polar column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 230 °C.

Synthesis and Purity Considerations

3-Chlorophenoxyacetyl chloride is typically synthesized from 3-chlorophenoxyacetic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride.[\[4\]](#)[\[10\]](#)

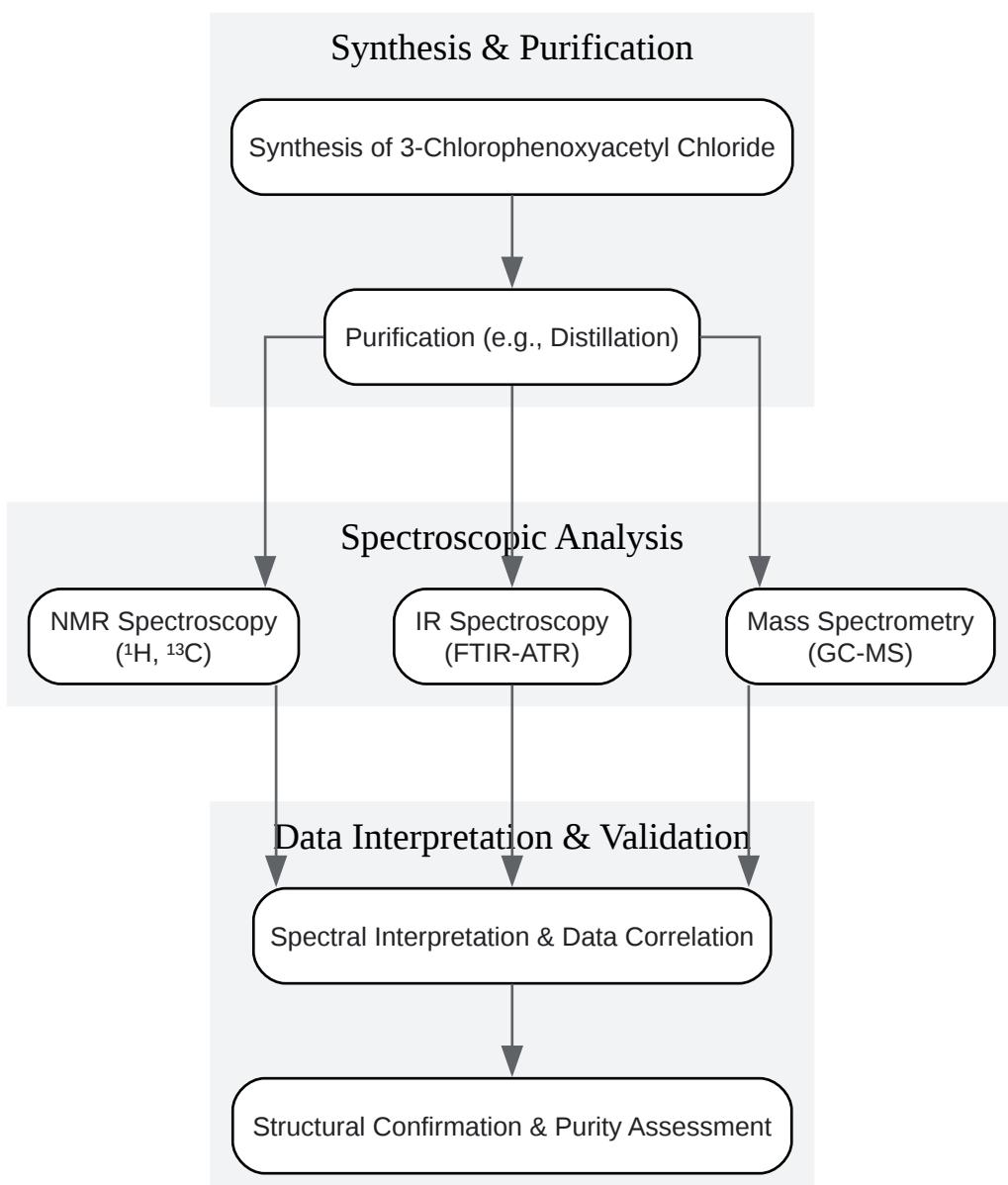
Potential Impurities:

- Starting Material: Unreacted 3-chlorophenoxyacetic acid. This would be evident in the IR spectrum by a broad O-H stretch around 3000 cm^{-1} and a shift in the C=O stretch to around 1700 cm^{-1} . In the ^1H NMR, a broad singlet for the carboxylic acid proton would be observed downfield ($>10 \text{ ppm}$).
- Solvent Residues: Residual solvents from the synthesis or workup.
- Hydrolysis Product: 3-Chlorophenoxyacetic acid, if the sample has been exposed to moisture.

A comprehensive spectroscopic analysis as outlined in this guide is essential to confirm the purity of the final product.

Visualizations

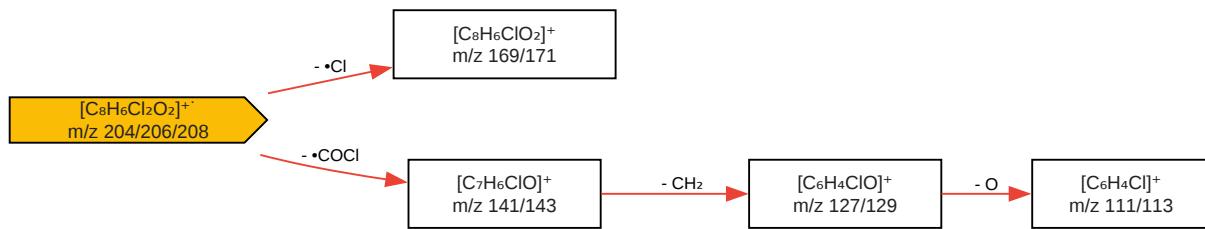
Workflow for Spectroscopic Characterization



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Caption: General workflow for the synthesis and spectroscopic validation of **3-chlorophenoxyacetyl chloride**.

Predicted Mass Spectrometry Fragmentation

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Caption: Predicted major fragmentation pathways for **3-chlorophenoxyacetyl chloride** in EI-MS.

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- To cite this document: BenchChem. [3-Chlorophenoxyacetyl chloride spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048385#3-chlorophenoxyacetyl-chloride-spectroscopic-data-nmr-ir-ms>

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